molecular formula C14H21BrO2 B13737837 2,4-HEXANEDIOL, 2-(p-BROMOPHENYL)-4-ETHYL- CAS No. 21133-89-1

2,4-HEXANEDIOL, 2-(p-BROMOPHENYL)-4-ETHYL-

Katalognummer: B13737837
CAS-Nummer: 21133-89-1
Molekulargewicht: 301.22 g/mol
InChI-Schlüssel: LJESTSRMCGGACG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Hexanediol, 2-(p-bromophenyl)-4-ethyl- is a chemical compound with a unique structure that includes a hexanediol backbone substituted with a p-bromophenyl group and an ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-hexanediol, 2-(p-bromophenyl)-4-ethyl- typically involves the reaction of 2,4-hexanediol with p-bromophenyl and ethyl substituents under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Hexanediol, 2-(p-bromophenyl)-4-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Hexanediol, 2-(p-bromophenyl)-4-ethyl- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays and as a probe to study biological pathways.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism by which 2,4-hexanediol, 2-(p-bromophenyl)-4-ethyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific physiological responses. The exact mechanism depends on the context in which the compound is used, such as in a biochemical assay or as a pharmaceutical agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Butanediol, 1-(p-bromophenyl)-2-methyl-3-trifluoromethyl-4,4,4-trifluoro-
  • 1,3-Butanediol, 1-(p-chlorophenyl)-2-ethyl-3-(trifluoromethyl)-4,4,4-trifluoro-
  • 1,3-Butanediol, 1-(p-fluorophenyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)-

Uniqueness

2,4-Hexanediol, 2-(p-bromophenyl)-4-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

21133-89-1

Molekularformel

C14H21BrO2

Molekulargewicht

301.22 g/mol

IUPAC-Name

2-(4-bromophenyl)-4-ethylhexane-2,4-diol

InChI

InChI=1S/C14H21BrO2/c1-4-14(17,5-2)10-13(3,16)11-6-8-12(15)9-7-11/h6-9,16-17H,4-5,10H2,1-3H3

InChI-Schlüssel

LJESTSRMCGGACG-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)(CC(C)(C1=CC=C(C=C1)Br)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.